molecular formula C12H17NO3 B15204846 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Cat. No.: B15204846
M. Wt: 223.27 g/mol
InChI Key: FOFBIMFXGCLHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with two methoxy groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the methoxy groups or to modify the pyrrolidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of demethylated phenols or modified pyrrolidine derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the pyrrolidine ring, making it less versatile in biological interactions.

    4-(Pyrrolidin-2-yl)phenol: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    2,6-Dimethoxy-4-(pyrrolidin-1-yl)phenol: Similar structure but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is unique due to the combination of methoxy groups and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2,6-dimethoxy-4-pyrrolidin-2-ylphenol

InChI

InChI=1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3

InChI Key

FOFBIMFXGCLHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.